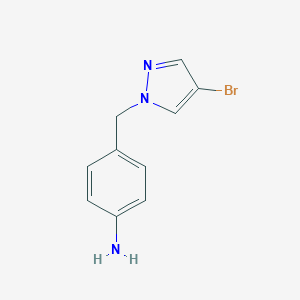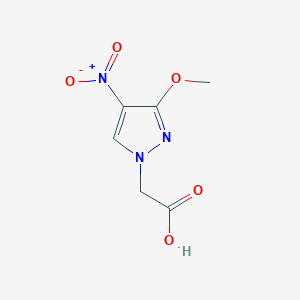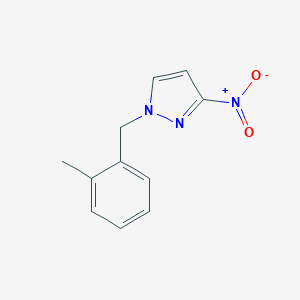
4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 512809-29-9 . It has a molecular weight of 309.12 .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C12H9BrN2O3/c1-15-6-10(13)11(14-15)12(17)18-9-4-2-8(7-16)3-5-9/h2-7H,1H3 .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
Pyrazoles, including “4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate”, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Drug Discovery
In the field of drug discovery, pyrazoles are highly valued. The unique structure of pyrazoles allows them to interact with various biological targets, making them useful in the development of new drugs .
Agrochemistry
Pyrazoles are also used in agrochemistry . They can be used in the synthesis of various agrochemicals due to their ability to interact with different biological systems.
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complexes with various metals . These complexes can have a variety of applications, including catalysis and materials science.
Organometallic Chemistry
Pyrazoles have applications in organometallic chemistry . They can form organometallic compounds, which have uses in various areas of chemistry and materials science.
Synthesis of 1,4’-Bipyrazoles
“4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds with various applications in chemistry.
Preparation of Solid Hexacoordinate Complexes
4-Bromopyrazole, a related compound, may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . This suggests that “4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate” could potentially have similar applications.
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . This means that “4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate” could potentially be used in the synthesis of a wide range of bioactive chemicals with various biological activities.
Orientations Futures
Propriétés
IUPAC Name |
(4-formylphenyl) 4-bromo-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c1-15-6-10(13)11(14-15)12(17)18-9-4-2-8(7-16)3-5-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVYLLJHNLEMSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

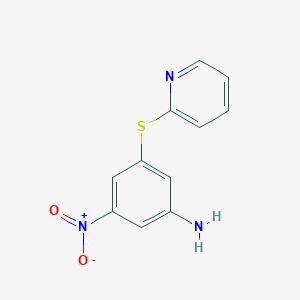
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)


![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)
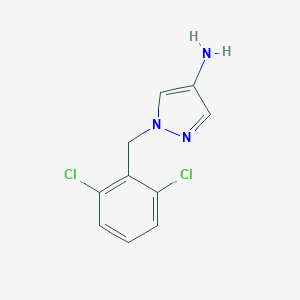

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
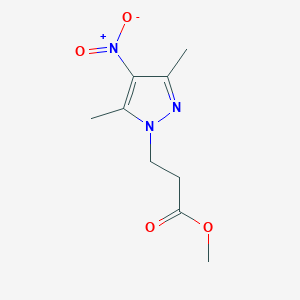
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)
